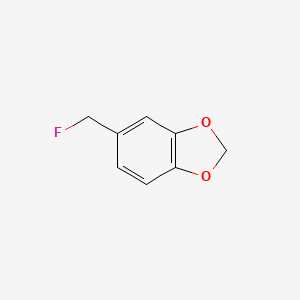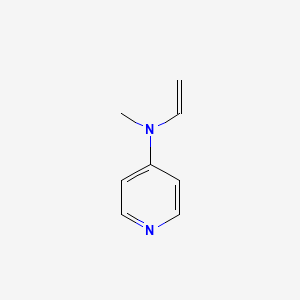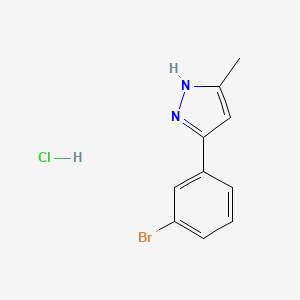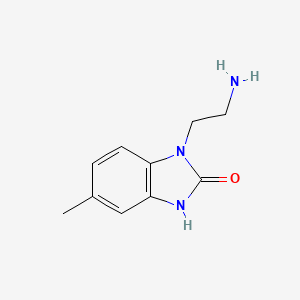
1,3-Benzodioxole, 5-(fluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 5-(fluoromethyl)- is an organic compound with the molecular formula C8H7FO2 It is a derivative of 1,3-benzodioxole, where a fluoromethyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-(fluoromethyl)- can be synthesized through several methods. One common approach involves the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst. The reaction is typically carried out at 100°C for 30 minutes, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product . Another method involves the catalytic synthesis of 1,3-benzodioxoles using HY zeolite as a catalyst. This process involves the acetalization and ketalization of various aldehydes and ketones with catechol under mild conditions .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 5-(fluoromethyl)- often employs continuous flow processes to enhance efficiency and scalability. These methods offer advantages such as improved heat and mass transfer, precise temperature control, and reduced waste generation .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 5-(fluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 5-(fluoromethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 5-(fluoromethyl)- involves its interaction with specific molecular targets and pathways. For instance, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root growth in plants by promoting auxin-related signaling responses . Molecular docking studies have shown that the compound has a strong binding affinity for the TIR1 receptor, leading to the activation of downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: The parent compound, which lacks the fluoromethyl group.
1,4-Benzodioxine: A structural isomer with a different arrangement of the dioxole ring.
Methylenedioxybenzene: Another related compound with a similar methylenedioxy functional group.
Uniqueness
1,3-Benzodioxole, 5-(fluoromethyl)- is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and binding affinity for specific molecular targets, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H7FO2 |
|---|---|
Peso molecular |
154.14 g/mol |
Nombre IUPAC |
5-(fluoromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H7FO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 |
Clave InChI |
BDLAAVAAUKQGBE-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)
![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)

![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)

![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)








